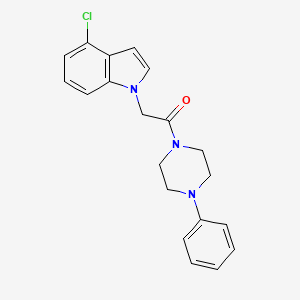![molecular formula C20H18N4O5S2 B12187675 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12187675.png)
3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thiazole, oxadiazole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Oxadiazole Moiety: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling with the Benzamide Core: The final step involves coupling the synthesized thiazole-oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole and thiazole rings can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxy derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thiazole and oxadiazole rings make this compound a candidate for use in organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death or altered cellular function.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the thiazole and oxadiazole rings, making it less complex and potentially less active in certain applications.
N-(4-methyl-5-thiazolyl)-3,4,5-trimethoxybenzamide: Contains the thiazole ring but lacks the oxadiazole moiety.
3,4,5-trimethoxy-N-(thiophen-2-yl)benzamide: Contains the thiophene ring but lacks the thiazole and oxadiazole rings.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide lies in its combination of multiple functional groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C20H18N4O5S2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H18N4O5S2/c1-10-16(19-22-17(24-29-19)14-6-5-7-30-14)31-20(21-10)23-18(25)11-8-12(26-2)15(28-4)13(9-11)27-3/h5-9H,1-4H3,(H,21,23,25) |
InChI Key |
TZQGSDHGDPHWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B12187602.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12187606.png)

![N-(2-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12187611.png)
amine](/img/structure/B12187621.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12187634.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide](/img/structure/B12187637.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B12187641.png)
![7'-[(3-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12187661.png)
methanone](/img/structure/B12187662.png)
![2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12187665.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12187673.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4'-hydroxy-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12187680.png)
